molecular formula C7H6ClF2NO B1425432 4-Chloro-3-(difluoromethoxy)aniline CAS No. 39211-54-6

4-Chloro-3-(difluoromethoxy)aniline

Cat. No.: B1425432
CAS No.: 39211-54-6
M. Wt: 193.58 g/mol
InChI Key: SUVIQAGOOXDQMH-UHFFFAOYSA-N
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Description

4-Chloro-3-(difluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H6ClF2NO and its molecular weight is 193.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVIQAGOOXDQMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720007
Record name 4-Chloro-3-(difluoromethoxy)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39211-54-6
Record name 4-Chloro-3-(difluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-(difluoromethoxy)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-3-(difluoromethoxy)aniline chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and medicinal chemistry applications of 4-Chloro-3-(difluoromethoxy)aniline , a critical fluorinated building block in modern drug discovery.[1]

Structure, Synthesis, and Medicinal Chemistry Applications[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a disubstituted aniline derivative characterized by the presence of a lipophilic difluoromethoxy (-OCF₂H) group meta to the amine and a chlorine atom in the para position.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to modulate electronic properties without significantly altering steric bulk compared to a methoxy group.[1]

Core Data Table[1][2]
PropertySpecification
Chemical Name This compound
CAS Number 39211-54-6
Molecular Formula C₇H₆ClF₂NO
Molecular Weight 193.58 g/mol
SMILES Nc1ccc(Cl)c(OC(F)F)c1
Appearance Off-white to pale brown solid
Melting Point 52–56 °C (Typical)
pKa (Conjugate Acid) ~3.0 (Predicted due to electron-withdrawing effects)
Structural Bioisosterism

The difluoromethoxy group (-OCF₂H) acts as a lipophilic bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups.[1]

  • Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety retains a hydrogen bond donor capability (the C-H bond is polarized by the two fluorines), allowing for unique binding interactions within a protein active site.[1]

  • Conformation: The -OCF₂H group adopts an orthogonal conformation relative to the phenyl ring to minimize dipole repulsion, influencing the spatial arrangement of the pharmacophore.

Part 2: Synthetic Pathways[1][3]

The synthesis of this compound requires precise regiocontrol.[1] Direct chlorination of 3-(difluoromethoxy)aniline often leads to mixtures of ortho- and para-isomers or over-chlorination.[1] Therefore, the Nitro-Precursor Route is the industry standard for high-fidelity synthesis.[1]

Authoritative Synthesis Protocol: The Nitrophenol Route

This pathway utilizes 2-chloro-5-nitrophenol as the starting material, ensuring the chlorine and oxygen atoms are already fixed in the correct positions before the aniline is generated.

Step 1: Difluoromethylation of 2-Chloro-5-nitrophenol[1]
  • Objective: Install the difluoromethoxy motif selectively on the phenol oxygen.

  • Reagents: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Chlorodifluoromethane (ClCF₂H) gas.[1]

  • Mechanism: Generation of difluorocarbene (:CF₂) in situ, which inserts into the O-H bond.[1]

Protocol:

  • Charge a reaction vessel with 2-chloro-5-nitrophenol (1.0 eq) and K₂CO₂ (1.5 eq) in DMF.

  • Heat to 70–80°C.

  • Slowly add Sodium chlorodifluoroacetate (2.5 eq) dissolved in DMF over 2 hours. Note: Slow addition controls the rate of carbene generation to prevent oligomerization.

  • Monitor by TLC/LC-MS for the disappearance of the phenol.[1]

  • Workup: Quench with water, extract with ethyl acetate, and wash with brine.

  • Product: 4-Chloro-3-(difluoromethoxy)nitrobenzene.[1]

Step 2: Chemoselective Reduction of the Nitro Group
  • Objective: Reduce the nitro group to the aniline without dehalogenating the aryl chloride.

  • Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂).[1] Avoid catalytic hydrogenation (Pd/C) unless conditions are strictly controlled to prevent dechlorination.[1]

Protocol:

  • Suspend 4-Chloro-3-(difluoromethoxy)nitrobenzene in a mixture of Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (approx. 80°C) for 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides.

  • Isolation: Concentrate the filtrate and recrystallize from hexanes/ethyl acetate.

  • Final Product: This compound .

Part 3: Visualization of Reaction Logic

The following diagram illustrates the regiochemical logic and the electronic flow of the synthesis.

SynthesisRoute cluster_logic Regiocontrol Logic Start 2-Chloro-5-nitrophenol (CAS: 619-10-3) Inter Intermediate: 4-Chloro-3-(difluoromethoxy) nitrobenzene Start->Inter O-Difluoromethylation (DMF, 80°C) Reagent1 Sodium Chlorodifluoroacetate (Difluorocarbene Source) Reagent1->Inter Product TARGET: 4-Chloro-3-(difluoromethoxy) aniline (CAS: 39211-54-6) Inter->Product Chemoselective Reduction (Prevents Dechlorination) Reagent2 Fe / NH4Cl (Nitro Reduction) Reagent2->Product Logic1 Pre-installed Cl atom avoids isomer mixtures Logic1->Start

Figure 1: Step-wise synthesis pathway ensuring regiochemical purity.

Part 4: Medicinal Chemistry Applications[1]

This aniline is a versatile intermediate used primarily in the synthesis of Kinase Inhibitors and GPCR Modulators .[1]

Lipophilicity Modulation (LogD)

Replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) typically increases the LogP by approximately 0.4–0.6 units.[1] This modification is used to:

  • Improve blood-brain barrier (BBB) permeability.[1]

  • Enhance hydrophobic interactions within a binding pocket.[1]

Metabolic Stability

The C-F bonds in the difluoromethoxy group protect the methyl carbon from metabolic oxidation (O-dealkylation) by Cytochrome P450 enzymes.[1]

  • Mechanism: The high bond dissociation energy of C-F prevents hydrogen abstraction, extending the half-life (

    
    ) of the drug candidate compared to its non-fluorinated analog.
    
Electronic Tuning

The Hammett substituent constant (


) for -OCF₂H is approximately 0.40, making it electron-withdrawing.[1]
  • Effect on Aniline: It reduces the nucleophilicity of the aniline nitrogen, making it less prone to oxidative metabolism but still sufficiently reactive for amide coupling or Buchwald-Hartwig aminations.[1]

Part 5: Safety & Handling

Signal Word: WARNING

Hazard ClassHazard StatementPrecautionary Measure
Acute Toxicity Harmful if swallowed or inhaled.[1]Use in a fume hood.[1] Wear N95/P100 respirator if dust is present.[1]
Blood System Potential methemoglobin former.[1]Monitor for cyanosis (blue lips/nails).[1] Have methylene blue available.[1]
Skin/Eye Causes irritation.[1]Wear nitrile gloves and safety goggles.[1]

Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Light sensitive.

References

  • PubChem Compound Summary. (2023). This compound (CAS 39211-54-6).[1][][3][4] National Center for Biotechnology Information.[1] Link

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Ethers: Synthesis and Properties. Journal of Medicinal Chemistry.[1] (Provides mechanistic insight into the lipophilicity and hydrogen bonding of OCF2H groups). Link[1]

  • Hu, J., et al. (2011).[1] Reagents for Difluoromethylation.[1][5][6][7] Chemical Reviews.[1][5] (Detailed protocols for difluorocarbene generation). Link[1]

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: 2-Chloro-5-nitrophenol.[1] (Precursor safety data). Link

Sources

4-Chloro-3-(difluoromethoxy)aniline CAS number 39211-54-6

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-3-(difluoromethoxy)aniline (CAS: 39211-54-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its physicochemical properties, synthesis, analytical characterization, applications in drug discovery, and essential safety protocols, offering field-proven insights into its practical use.

Introduction: The Strategic Importance of a Fluorinated Aniline

This compound is a specialized aromatic amine whose value lies in the unique combination of its functional groups. The aniline moiety provides a reactive site for a multitude of organic transformations, particularly amide bond formation and cross-coupling reactions, which are fundamental in the synthesis of complex molecular architectures.[1][2]

The strategic incorporation of a chlorine atom and, most notably, a difluoromethoxy group (-OCF₂H) imparts desirable pharmacological properties to target molecules. The difluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability and lipophilicity.[3][4] This modification can improve a drug candidate's absorption, distribution, and duration of action, making this aniline derivative a highly sought-after intermediate in the development of more effective and safer therapeutic agents and next-generation crop protection solutions.[1][3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 39211-54-6ChemBK[5], Biosynth[6]
Molecular Formula C₇H₆ClF₂NOChemBK[5]
Molar Mass 193.58 g/mol ChemBK[5]
Predicted Density 1.393 ± 0.06 g/cm³ChemBK[5]
Predicted Boiling Point 268.1 ± 35.0 °CChemBK[5]
Predicted pKa 3.01 ± 0.10ChemBK[5]

Synthesis and Purification: A Practical Approach

The synthesis of substituted anilines often involves the reduction of the corresponding nitroarene. This transformation is a robust and widely utilized method in organic synthesis. While specific industrial preparations can vary, a general and reliable laboratory-scale synthesis of this compound can be conceptualized from related procedures found in patent literature.[7][8]

A plausible synthetic pathway starts from a substituted phenol, proceeds through difluoromethylation and nitration, and concludes with the reduction of the nitro group.

Synthesis_Pathway A Precursor Phenol B Difluoromethylation A->B 1. Base 2. Chlorodifluoromethane Source C Nitration B->C Mixed Acid (HNO₃/H₂SO₄) D Nitro Reduction C->D Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) E This compound D->E Work-up & Purification

Caption: General synthetic pathway for this compound.

Experimental Protocol: Nitro-Reduction

This protocol describes the final, critical step of the synthesis: the reduction of the nitro precursor.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the nitro-intermediate, 4-chloro-3-(difluoromethoxy)nitrobenzene, in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Reducing Agent: To this suspension, add a reducing agent. A common and effective choice is iron powder in the presence of an acid like hydrochloric acid or ammonium chloride. The reaction is typically exothermic.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9] The crude product can then be purified by flash column chromatography on silica gel to yield the final, high-purity aniline.[9]

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Analytical_Workflow Start Synthesized Product QC Quality Control Checks Start->QC HPLC HPLC Analysis (Purity Assessment) QC->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) QC->NMR MS Mass Spectrometry (Molecular Weight Confirmation) QC->MS Final Verified Compound HPLC->Final NMR->Final MS->Final

Caption: A standard analytical workflow for compound verification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for determining the purity of the final compound. A reverse-phase method is typically employed.

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid like formic acid for MS compatibility or phosphoric acid for UV detection.[10]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structure confirmation.

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS) or HPLC (LC-MS), this technique confirms the molecular weight of the compound (193.58 g/mol ).[5]

Applications in Drug Discovery and Agrochemicals

This compound is not an active ingredient itself but rather a critical starting material. Its utility stems from the ability to use its functional groups as synthetic handles.

Applications Aniline This compound Amide Amide Bond Formation Aniline->Amide Acyl Chlorides, Carboxylic Acids Coupling Cross-Coupling Reactions Aniline->Coupling Buchwald-Hartwig, Ullmann, etc. API Active Pharmaceutical Ingredients (APIs) Amide->API Agro Agrochemicals Amide->Agro Coupling->API Coupling->Agro

Caption: Role as a versatile building block in synthesis.

The primary amine (-NH₂) of the aniline is a nucleophile that readily reacts with electrophiles like acyl chlorides or activated carboxylic acids to form stable amide bonds, a common linkage in many drug molecules.[1] Furthermore, the aniline can participate in various metal-catalyzed cross-coupling reactions, allowing for the formation of C-N bonds with aryl halides or other partners. These reactions are central to modern medicinal chemistry for building molecular complexity.[11]

The difluoromethoxy group is particularly valued for its ability to increase metabolic stability by blocking potential sites of oxidative metabolism. This leads to drugs with longer half-lives and potentially improved safety profiles.[3][4]

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

  • Hazard Identification: This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14] Avoid contact with skin and eyes.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain product quality.[12][14]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate that provides chemists with a powerful tool for molecular design. Its unique combination of a reactive aniline core, a chlorine atom for further functionalization, and a property-enhancing difluoromethoxy group makes it an indispensable building block in the synthesis of innovative pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • This compound - Physico-chemical Properties. ChemBK.[Link]

  • CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • 4-CHLOROANILINE. Ataman Kimya.[Link]

  • 4-Chloro-2-(difluoromethoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]

  • 4-(Chlorodifluoromethoxy)aniline. PubChem, National Center for Biotechnology Information.[Link]

  • The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI.[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Royal Society of Chemistry.[Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. National Center for Biotechnology Information.[Link]

  • CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information.[Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate.[Link]

  • Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.[Link]

  • Safety Data Sheet - 4-(3,4-Difluorophenoxy)aniline. Angene Chemical.[Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. National Center for Biotechnology Information.[Link]

  • 4-Chloroaniline. SIELC Technologies.[Link]

  • Reactions of 4-Methoxy-N,N-dimethylaniline (1d) with Chlo. ResearchGate.[Link]

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Technical Whitepaper: Stability Profiling and Lifecycle Management of 4-Chloro-3-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-(difluoromethoxy)aniline (CAS 59663-99-3) is a critical fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors and advanced agrochemicals. While the difluoromethoxy (-OCHF₂) moiety confers metabolic stability and lipophilicity to the final pharmacophore, the primary aniline amine (-NH₂) presents a significant stability challenge.

This compound exhibits moderate-to-high sensitivity to oxidative stress and photolysis . Improper storage leads to rapid formation of azo-dimers and quinone imine species, manifested as a color shift from off-white/pale yellow to dark brown. This guide defines the "Gold Standard" protocol for maintaining >98% purity over extended storage periods, emphasizing inert atmosphere handling and strict thermal regulation.

Chemical Identity & Physicochemical Baseline[1][2]

Understanding the physical state is the first step in stability management. The low melting point is a critical vulnerability; storage temperatures exceeding 40°C can induce partial melting, drastically accelerating autoxidation kinetics.

PropertyValueCritical Implication
CAS Number 59663-99-3Unique Identifier
Molecular Formula C₇H₆ClF₂NO--
Molecular Weight 193.58 g/mol --
Physical State Solid (Crystalline)Prone to caking if cycled through T > 45°C
Melting Point 53–57 °CStorage Limit: Must remain < 25°C to prevent phase change.[1]
Boiling Point ~268 °CHigh thermal stability in absence of O₂.
pKa (Conjugate Acid) ~3.0 (Predicted)Weak base; less basic than aniline due to EWG effects of -Cl and -OCHF₂.
Solubility DMSO, Methanol, DCMHydrophobic; low water solubility limits hydrolytic degradation.

Degradation Mechanisms: The "Why"

The stability profile is dominated by the nucleophilic nitrogen atom. While the electron-withdrawing chlorine and difluoromethoxy groups reduce the electron density on the ring (making it slightly more stable than unsubstituted aniline), the compound remains susceptible to radical-mediated autoxidation.

Primary Failure Mode: Radical Autoxidation

Exposure to atmospheric oxygen, catalyzed by light (UV/Vis) or trace metals, initiates a radical chain reaction at the amine nitrogen.

  • Initiation: Homolytic cleavage of the N-H bond forms an aminyl radical.

  • Propagation: The radical reacts with O₂ to form peroxy species, eventually condensing into azo linkages (Ar-N=N-Ar) or oxidizing to nitroso/nitro derivatives.

  • Visual Indicator: The formation of extended conjugated systems (azo dyes and polyanilines) causes the characteristic darkening.

Secondary Failure Mode: Hydrolysis (Minor)

The difluoromethoxy ether linkage (-OCHF₂) is generally robust but can undergo hydrolysis under strongly acidic or basic conditions, releasing fluoride ions and a phenol derivative. In standard storage, this is negligible unless moisture ingress is significant.

Mechanistic Visualization

The following diagram details the cascade from stable monomer to degraded impurities.

DegradationPathways Monomer This compound (Active API Intermediate) Radical Aminyl Radical (Ar-NH•) Monomer->Radical H-Abstraction Hydrolysis Hydrolysis Product (Phenol Derivative + F-) Monomer->Hydrolysis Extreme pH only Peroxy Peroxy Intermediate Radical->Peroxy +O₂ Azo Azo Dimers (Dark Brown/Black) Radical->Azo Dimerization Quinone Quinone Imines Peroxy->Quinone Oxidation Oxygen O₂ / Air Oxygen->Radical Light UV Light (hν) Light->Radical Moisture H₂O / Acid Moisture->Hydrolysis

Figure 1: Oxidative and hydrolytic degradation pathways. The primary vector for instability is the radical-mediated oxidation of the amine, accelerated by light and oxygen.

Storage & Handling Protocols: The "How"

To maintain purity >98% for periods exceeding 12 months, the following "Gold Standard" protocol must be implemented. This system relies on the exclusion of the three degradation vectors: Heat, Oxygen, and Light.

The Protocol
ParameterSpecificationRationale
Temperature 2°C to 8°C Arrests kinetic rates of autoxidation. Prevents localized melting/caking.
Atmosphere Argon or Nitrogen (Inert) Displaces O₂. Argon is preferred (heavier than air) for solid storage.
Container Amber Glass + Teflon Liner Amber blocks UV light. Teflon (PTFE) liners prevent leaching of plasticizers.
Desiccant Silica Gel Packet (External) Place desiccant in the secondary container, not directly in the product, to maintain low humidity.
Handling Workflow (Lifecycle Management)

StorageWorkflow Receipt 1. Receipt & Inspection (Check Seal, Color) Aliquot 2. Aliquot Strategy (Split into single-use vials) Receipt->Aliquot Minimize Freeze/Thaw Inerting 3. Inert Gas Blanketing (Argon/N₂ Purge) Aliquot->Inerting Remove O₂ Sealing 4. Sealing (Parafilm + Amber Vial) Inerting->Sealing Storage 5. Cold Storage (2-8°C, Dark) Sealing->Storage Usage 6. Usage (Warm to RT before opening) Storage->Usage Required for Exp. Usage->Inerting Re-seal unused

Figure 2: Lifecycle management workflow. Critical step: Warming to Room Temperature (RT) before opening prevents condensation of atmospheric moisture onto the cold solid.

Stabilization via Salt Formation (Optional)

If long-term storage (>2 years) is required, consider converting the free base aniline to its Hydrochloride (HCl) salt .

  • Method: Dissolve in anhydrous ether/dioxane and treat with 4M HCl in dioxane.

  • Benefit: Protonation of the amine (-NH₃⁺Cl⁻) completely shuts down the oxidative pathway, rendering the solid indefinitely stable at room temperature.

Quality Control & Re-test Criteria

Routine re-analysis is required to ensure integrity before using this intermediate in high-value synthesis (e.g., GMP steps).

Visual Inspection (First Pass)
  • Pass: Off-white, beige, or pale yellow crystalline solid.

  • Fail: Dark brown, gummy, or liquid-phase separation (indicates melting and severe oxidation).

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient Acetonitrile : Water (0.1% Formic Acid).

    • Note: The -OCHF₂ group provides distinct retention; oxidation products (dimers) will elute significantly later (more lipophilic) or very early (polar quinones).

  • Detection: UV at 254 nm (aromatic ring) and 230 nm.

Re-test Frequency:

  • Stored at RT: Every 3 months.

  • Stored at 4°C (Inert): Every 12 months.

Safety & Emergency Considerations

While this guide focuses on chemical stability, the toxicological stability of the storage environment is paramount.

  • Toxicity: Like most halo-anilines, this compound is Toxic if swallowed/inhaled and a Skin Irritant . It acts as a methemoglobinemia inducer (interferes with blood oxygen transport).

  • Spill Cleanup: Do not use standard paper towels if the substance is dark/oxidized (potential for rapid reaction). Use vermiculite or sand. Neutralize surfaces with dilute acetic acid/ethanol wash.

  • Fire: Emits toxic fumes of Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx) upon thermal decomposition. Self-Contained Breathing Apparatus (SCBA) is mandatory for fires involving this store.

References

  • PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Zhang, D., et al. (2022).[2] Identification, Occurrence, and Cytotoxicity of Haloanilines. Environmental Science & Technology. Retrieved from [Link]

  • PureSynth. (2025).[3][4] Handling and Storage of Difluoromethoxy Aniline Derivatives. Retrieved from [Link]

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Methodological & Application

Application Note: Quantitative Analysis of 4-Chloro-3-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scope

4-Chloro-3-(difluoromethoxy)aniline is a key chemical intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring a substituted aniline core, necessitates precise and accurate quantification to ensure the quality, purity, and consistency of final products. The presence of impurities or incorrect concentrations of this intermediate can significantly impact the safety and efficacy of the end product.

This document provides detailed analytical protocols for the quantification of this compound, designed for researchers, quality control analysts, and drug development professionals. The methodologies described herein are grounded in established chromatographic principles and are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore two primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, which is a versatile and widely accessible method, and Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), suitable for volatile analytes.

The core objective is to provide robust, reproducible, and validated methods that ensure the integrity of quality control processes.

Physicochemical Properties of the Analyte

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆ClF₂NO

  • Molecular Weight: 193.58 g/mol [4]

  • Structure: Chemical structure of this compound (Image Source: PubChem CID 572793)

Understanding these properties is crucial for method development, particularly in selecting appropriate solvents, chromatographic columns, and detection parameters.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for the analysis of many non-volatile and thermally labile pharmaceutical intermediates.[5] For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification capabilities.

Rationale and Principle

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and can be effectively separated from more polar or less polar impurities. Detection is achieved using a UV-Vis detector, as the aniline ring contains a chromophore that absorbs UV light.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Stock & Working Standards HPLC_System HPLC System Setup (Equilibrate Column) Sample_Prep Dissolve Sample in Diluent (e.g., Acetonitrile/Water) Filter Filter through 0.45µm Syringe Filter Sample_Prep->Filter Filter->HPLC_System Load Autosampler Injection Inject Standards & Samples HPLC_System->Injection Data_Acq Data Acquisition (Chromatogram) Injection->Data_Acq Integration Integrate Peak Area Data_Acq->Integration Cal_Curve Generate Calibration Curve (Standards) Integration->Cal_Curve Quantification Quantify Analyte in Sample Integration->Quantification Cal_Curve->Quantification Calibration Function Report Generate Report Quantification->Report

Caption: Workflow for HPLC quantification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

  • This compound reference standard (purity ≥99%).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Water, HPLC grade or ultrapure (e.g., Milli-Q®).

  • Formic acid or phosphoric acid (for mobile phase modification).[6]

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters (e.g., PTFE or nylon).

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile.

    • Scientist's Note: A small amount of acid (e.g., 0.1% formic acid) can be added to both phases to improve peak shape by ensuring the aniline amine group is consistently protonated.[6]

    • Degas the mobile phases using an inline degasser or by sonication.

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standards: Perform serial dilutions from the stock solution to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the sample expected to contain this compound into a volumetric flask.

    • Dissolve and dilute with the diluent to achieve a final concentration within the calibration range (e.g., ~25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic amines.
Mobile Phase Gradient or Isocratic. Example Isocratic: 60% ACN / 40% WaterAn isocratic method is simpler and more robust for routine QC. A gradient may be needed if impurities with different polarities are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
UV Detection 240 nmAniline derivatives typically have strong absorbance in this region. A PDA detector can be used to determine the optimal wavelength.
Run Time 10 minutesShould be sufficient to elute the main peak and any closely related impurities.
  • Data Analysis and Quantification:

    • Inject the calibration standards to establish a calibration curve by plotting peak area against concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.999.

    • Inject the prepared samples.

    • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Secondary/Confirmatory Method: Gas Chromatography (GC)

GC is an excellent alternative, particularly for confirming identity and quantifying volatile impurities.[7] this compound is sufficiently volatile for GC analysis.

Rationale and Principle

In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte partitions between the inert carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standards in Volatile Solvent GC_System GC System Setup (Set Temp Program) Sample_Prep Dissolve Sample in same Solvent Sample_Prep->GC_System Load Autosampler Injection Inject Standards & Samples GC_System->Injection Separation Column Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Integration Integrate Peak Area Detection->Integration Cal_Curve Generate Calibration Curve Integration->Cal_Curve Quantification Quantify Analyte Integration->Quantification Cal_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC quantification.

Detailed GC Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector, FID or MS detector.

  • Autosampler and data processing software.

Reagents and Materials:

  • This compound reference standard (purity ≥99%).

  • Methylene chloride or Ethyl Acetate, GC grade.

  • High-purity gases: Helium or Hydrogen (carrier), Nitrogen (makeup), Hydrogen and Air (for FID).

Protocol Steps:

  • Standard and Sample Preparation:

    • Prepare a stock standard (e.g., 1000 µg/mL) in methylene chloride.

    • Prepare working standards by serial dilution (e.g., 1-100 µg/mL).

    • Prepare samples by dissolving in the same solvent to a concentration within the calibration range.

  • Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5 or SE-54 (30 m x 0.25 mm ID, 0.25 µm film)A mid-polarity column is effective for separating a range of aniline derivatives.[7]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good efficiency.
Injector Temp. 250 °CEnsures complete and rapid vaporization of the analyte.
Injector Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for concentrated samples.
Oven Program Start at 100°C, hold 1 min. Ramp to 280°C at 15°C/min. Hold 5 min.A temperature ramp is necessary to elute the analyte in a reasonable time and separate it from potential impurities.
Detector FID or MS-
- FID Temp. 300 °CEnsures no condensation and stable detector response.
- MS Source 230 °C (EI mode)Standard conditions for electron ionization.
- MS Quad Temp 150 °C-
  • Data Analysis and Quantification:

    • Follow the same principles of calibration curve generation and sample concentration calculation as described for the HPLC method.

    • If using GC-MS, quantification can be performed using the total ion chromatogram (TIC) or by extracting the ion of a specific m/z for greater selectivity. The molecular ion ([M]⁺) at m/z 193 would be a primary target.[4]

Method Validation Protocol

Any analytical method intended for quality control must be validated to prove it is fit for its intended purpose.[2][8] The validation should be conducted according to ICH Q2(R2) guidelines.[3]

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria.

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is from the analyte of interest.Peak purity analysis (PDA), no interference from blank/placebo at the analyte's retention time. For MS, mass spectrum confirms identity.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.
Accuracy Closeness of the measured value to the true value.% Recovery of 98.0% - 102.0% for spiked samples at 3 levels (e.g., 80%, 100%, 120%).
Precision
- RepeatabilityPrecision under the same conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.
- IntermediatePrecision under variations (different days, analysts, equipment).RSD ≤ 2.0% across different sets of conditions.
LOD Lowest concentration that can be detected.Signal-to-Noise ratio (S/N) of 3:1.
LOQ Lowest concentration that can be quantified reliably.S/N of 10:1; with acceptable precision (RSD ≤ 10%).
Robustness Capacity to remain unaffected by small, deliberate method variations.RSD ≤ 2.0% when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied.
Logical Flow of Method Validation

Validation_Flow Method_Dev Method Development & Optimization Specificity Specificity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOQ LOD & LOQ Accuracy->LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Final_Protocol Final Validated Protocol & SOP Generation Robustness->Final_Protocol

Caption: Logical progression of analytical method validation.

Conclusion

This application note provides comprehensive and scientifically grounded protocols for the quantification of this compound using HPLC and GC. The HPLC method is recommended as the primary technique for routine quality control due to its robustness and wide applicability. The GC method serves as an excellent confirmatory technique and is useful for analyzing volatile impurities. Adherence to the detailed protocols and a thorough validation following ICH guidelines will ensure that the analytical data generated is accurate, reliable, and defensible for regulatory purposes, ultimately safeguarding the quality of the final products.

References

  • ResearchGate. (n.d.). A Rapid HPLC Analysis for Dermal Penetration: The Case Study of 4-Chloro-3-Methylphenol (CMP) from Metal Working Fluid Trim VX. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • Google Books. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (n.d.). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Chemistry Notes. (2022, March 18). Laboratory Preparation of Aniline, Chemical reactions, and Its Uses. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorodifluoromethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-3-(difluoromethyl)aniline (C7H6ClF2N). Retrieved from [Link]

  • Pharmazone. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, January). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. Retrieved from [Link]

  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]

  • MassBank. (2016, December 12). Data Privacy Information. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion [C5H5O]+ formation in the electron-impact mass spectra of 4-substituted N-(2-furylmethyl)anilines. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Late-Stage Functionalization via Buchwald-Hartwig Amination

Abstract

The synthesis of kinase inhibitors predominantly relies on the construction of a "hinge-binding" motif—typically a heterocycle capable of hydrogen bonding with the ATP-binding pocket of the kinase. A critical synthetic bottleneck is the formation of Carbon-Nitrogen (C-N) bonds between electron-deficient heteroaryl chlorides (scaffolds) and functionalized amines (pharmacophores). While Nucleophilic Aromatic Substitution (


) is effective for highly activated substrates, it often fails with complex, electron-rich, or sterically hindered amines required for high selectivity. This Application Note details a robust Buchwald-Hartwig Cross-Coupling protocol  optimized for late-stage functionalization of pyrazolo[3,4-d]pyrimidine scaffolds, a privileged structure in kinase drug discovery (e.g., Ibrutinib, Ruxolitinib).
Introduction: The Hinge-Binding Challenge

Kinase inhibitors function by competing with ATP. The core of the inhibitor must mimic the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region. This usually requires a heterocycle (the core) linked to a solubilizing or specificity-determining tail via an amine bridge.

The Synthetic Problem:

  • Scaffold: 4-chloropyrazolo[3,4-d]pyrimidine (Standard electrophile).

  • Nucleophile: Functionalized anilines or aliphatic amines.

  • Challenge:

    
     requires high temperatures (
    
    
    
    C) which can degrade sensitive functional groups. Furthermore, electron-rich anilines are poor nucleophiles for
    
    
    .

The Solution: Palladium-catalyzed Buchwald-Hartwig amination allows this coupling to proceed under milder conditions (


C) with broader substrate scope, enabled by dialkylbiarylphosphine ligands (e.g., BrettPhos, XPhos).
Strategic Workflow

The following diagram illustrates the transition from Structure-Based Drug Design (SBDD) to the specific synthetic execution.

KinaseWorkflow Target Target Identification (Crystal Structure) Design SBDD & Retro-Synthesis (Hinge Binder Selection) Target->Design Define Pocket Scaffold Scaffold Synthesis (Pyrazolo[3,4-d]pyrimidine) Design->Scaffold Core Selection Coupling Late-Stage Coupling (Buchwald-Hartwig) Scaffold->Coupling C-Cl Activation Lead Lead Optimization (SAR Analysis) Coupling->Lead Library Gen Lead->Design Feedback Loop

Figure 1: Integrated workflow for Kinase Inhibitor synthesis, highlighting the critical coupling step.

Core Protocol: Buchwald-Hartwig Coupling of Pyrazolopyrimidines

This protocol is optimized for coupling 4-chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (Scaffold) with 3-fluoro-4-morpholinoaniline (Nucleophile). This represents a "difficult" coupling due to the steric bulk and electron-rich nature of the aniline.

4.1 Reagents & Materials[1][2][3]
  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) - Source of Pd(0).
    
  • Ligand: BrettPhos or tBuBrettPhos - Crucial for selective mono-arylation of primary amines.

  • Base:

    
     (Anhydrous, granular) or 
    
    
    
    . Note: Weak bases are preferred to prevent hydrolysis of the chloro-heterocycle.
  • Solvent: 1,4-Dioxane (Anhydrous, degassed).

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free).

4.2 Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 20 mL microwave vial or Schlenk tube. Cool under a stream of Argon.

    • Why: Palladium catalysts, particularly those with phosphine ligands, are sensitive to oxidation. Moisture can hydrolyze the chloride starting material.

  • Reagent Loading (Inside Glovebox or under Argon flow):

    • Add Scaffold (1.0 equiv, 1.0 mmol).

    • Add Aniline (1.2 equiv, 1.2 mmol).

    • Add

      
       (2.5 equiv, 2.5 mmol).
      
    • Add BrettPhos (0.04 equiv, 4 mol%).

    • Add

      
       (0.02 equiv, 2 mol%).
      
  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Critical Step: Sparge the solution with Argon for 5 minutes OR perform 3 freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen oxidizes the phosphine ligand to phosphine oxide, killing the catalytic cycle immediately.

  • Reaction:

    • Seal the vessel.

    • Heat to 100°C for 4–12 hours. Monitor by LC-MS every 2 hours.

    • Endpoint: Disappearance of the chloro-heterocycle (M+H: ~197) and appearance of product (M+H: ~357).

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite (diatomaceous earth) to remove Palladium black and inorganic salts. Wash with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash Chromatography: Silica gel, Gradient 0-10% Methanol in Dichloromethane (DCM).

    • Note: Kinase inhibitors are often basic; adding 1%

      
       to the eluent improves peak shape.
      
Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Reductive Elimination step. The Pyrazolopyrimidine system is electron-deficient, making Oxidative Addition fast. However, the resulting Pd-Amido complex must eliminate the product.

Why BrettPhos? BrettPhos is a bulky, electron-rich dialkylbiarylphosphine.

  • Electron-Rich: Facilitates oxidative addition of the aryl chloride.

  • Steric Bulk: Forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, preventing the formation of stable (and inactive) Pd-dimers.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl (Scaffold) AmineBind Amine Coordination (Ar-Pd-NH2R) OxAdd->AmineBind + Amine Deprot Deprotonation by Base (Pd-Amido Complex) AmineBind->Deprot + Base (-HCl) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting Step RedElim->Pd0 Regenerate Catalyst

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Ligand selection primarily targets the Deprotonation and Reductive Elimination stages.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (

)
Degas solvent more rigorously; switch to Schlenk line.
Hydrolysis (Ar-OH) Wet Solvent/BaseUse fresh anhydrous Dioxane; flame-dry

.
Dehalogenation (Ar-H)

-Hydride Elimination
Switch solvent to Toluene (avoids ether cleavage); lower temp.
Stalled Reaction Ligand OxidationIncrease Ligand:Pd ratio to 2:1 or 3:1.
Data Analysis & Validation

In a comparative study coupling 4-chloropyrazolopyrimidine with 4-aminopyridine (a challenging substrate), ligand selection showed drastic differences in isolated yield.

Table 1: Ligand Performance Comparison

LigandCatalystYield (%)Notes
PPh3 Pd(OAc)2< 5%Ligand too small/unstable.
BINAP Pd2(dba)345%Good, but slow kinetics.
XPhos Pd2(dba)382%Excellent for secondary amines.
BrettPhos Pd2(dba)394% Best for primary amines/anilines.

Data simulated based on typical trends in Buchwald-Hartwig literature [1, 2].

Quality Control (HPLC Method)

Final purity must be validated before biological assay.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (heterocycle).

References
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][4][5][6] Chemical Reviews, 116(19), 12564–12649.[4][5] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Bhullar, K. S., et al. (2018). Kinase-targeted cancer therapies: progress, challenges and future directions. Molecular Cancer, 17, 48. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Contextual reference for alternative coupling strategies). [Link]

Sources

Technical Guide: Utilization of 4-Chloro-3-(difluoromethoxy)aniline in Functional Molecular Design

[1]

Part 1: Introduction & Chemical Profile[1]

The "Fluorine Effect" in Material Science and Drug Design

4-Chloro-3-(difluoromethoxy)aniline (CAS: 59662-38-3) represents a specialized class of fluorinated aromatic amines .[1] In the context of materials science and bioactive molecular design, this compound is not merely an intermediate; it is a functional monomer used to modulate the physicochemical properties of larger scaffolds.

The core value of this molecule lies in the difluoromethoxy (


)12



lipophilic hydrogen bond donor1
  • Bioactive Materials: Enhancing metabolic stability and membrane permeability in kinase inhibitors (e.g., targeting MAP4K1 or tyrosine kinases).[1]

  • Advanced Materials: Modulating dipole moments in liquid crystal mesogens and adjusting the refractive index in fluorinated polyimides.

Physicochemical Specifications
PropertyValueRelevance to Protocol
Molecular Formula

Stoichiometry calculations
Molecular Weight 193.58 g/mol Yield determination
Appearance Off-white to pale brown solidPurity indicator (darkening indicates oxidation)
Boiling Point ~268°C (Predicted)High thermal stability for polymerization
pKa (Aniline N) ~3.0 - 3.5Lower than aniline (4.[1][3][4][5]6) due to electron-withdrawing

LogP ~2.7Indicates moderate lipophilicity

Part 2: Mechanistic Workflow (Graphviz)[1]

The following diagram illustrates the decision matrix for utilizing this compound in synthesis, highlighting its dual role in electronic tuning and steric optimization.

GStartThis compound(CAS 59662-38-3)ReactivityReactivity Profile:Nucleophilic Aniline NitrogenStart->ReactivityPath_APathway A:Amide/Urea FormationReactivity->Path_A Electrophilic Attack Path_BPathway B:Pd-Catalyzed Coupling(Buchwald-Hartwig)Reactivity->Path_B Cross-Coupling Outcome_1Bioactive Scaffold(Kinase Inhibitor)Path_A->Outcome_1Outcome_2Functional Material(Fluorinated Polymer/LC)Path_B->Outcome_2EffectMaterial Effect:1. Lipophilic H-Bond Donor2. Metabolic Stability3. Dipole ModulationOutcome_1->EffectOutcome_2->Effect

Caption: Strategic integration of this compound into functional materials via nucleophilic or catalytic pathways.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Bioactive Amide Scaffolds

Context: This protocol is the industry standard for incorporating the aniline into pharmaceutical leads (e.g., MAP4K1 inhibitors). The electron-withdrawing nature of the


Reagents:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve the Carboxylic Acid Partner in anhydrous DMF (0.1 M concentration).
    
  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the active ester.

    • Expert Insight: If using T3P, add the coupling agent after the aniline to prevent side reactions.[1]

  • Addition: Add this compound in one portion.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Due to the aniline's lower nucleophilicity, heating to 50°C may be required if conversion is <50% after 4 hours.[1]

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    .[1]
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Solid-State Salt Formation (Material Stabilization)

Context: For materials science applications (crystallinity) or drug formulation, the free base is often an oil or low-melting solid.[1] Converting it to a salt improves handling and stability.[1]

Methodology:

  • Dissolve 1g of the aniline (or its derivative) in minimal ethanol.[1]

  • Add 1.1 equivalents of HCl (4M in dioxane) dropwise at 0°C.

  • Allow the solution to warm to RT and stir for 1 hour.

  • Add diethyl ether to induce precipitation.[1]

  • Filter the white crystalline solid and dry under vacuum.[1]

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the material, the following parameters must be validated. The

TechniqueExpected ObservationDiagnostic Value
1H NMR (DMSO-d6) Triplet at

7.0–7.4 ppm (

Hz)
Confirms presence of intact

group.[1]
19F NMR Doublet around

-82 ppm
Quantifies fluorine content and purity.[1]
LC-MS

(approx)
Verifies molecular mass and chlorine isotope pattern (3:1 ratio).[1]
DSC Sharp endotherm (Melting Point)Confirms crystallinity for solid-state applications.[1]

Part 5: Safety & Handling (E-E-A-T)[1]

  • Toxicity: Like most halogenated anilines, this compound is potentially toxic by inhalation and ingestion.[1] It may induce methemoglobinemia.[1]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aniline nitrogen is susceptible to oxidation, turning the material dark brown over time.

  • Disposal: All fluorinated organic waste must be incinerated at high temperatures (>1100°C) to prevent the formation of toxic fluorinated byproducts.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572793, 4-(Chlorodifluoromethoxy)aniline.[1] Retrieved from [Link][1][3]

  • Novartis AG. Patent US8829195B2: Compounds and compositions for the treatment of kinase associated disorders.[1] (Describes the use of fluorinated aniline scaffolds in kinase inhibitor synthesis). Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][6] (Authoritative review on the lipophilic H-bond donor properties of OCF2H). Retrieved from [Link][1]

  • World Intellectual Property Organization (WIPO). WO2018215668A1 - Novel inhibitors of MAP4K1.[1] (Specific application of this compound derivatives). Retrieved from [Link][1]

Application Notes and Protocols for the Use of 4-Chloro-3-(difluoromethoxy)aniline in SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 4-Chloro-3-(difluoromethoxy)aniline as a core scaffold in Structure-Activity Relationship (SAR) studies for the discovery of novel therapeutic agents. We will explore the unique physicochemical properties imparted by the difluoromethoxy group and the rationale for its use in medicinal chemistry. This document provides detailed protocols for the design and synthesis of an analog library, along with methodologies for in vitro biological evaluation, including kinase and cell-based assays, and subsequent pharmacokinetic profiling. The overarching goal is to equip researchers with the foundational knowledge and practical steps to effectively utilize this versatile chemical building block in drug discovery programs.

Introduction: The Strategic Value of this compound in SAR

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in drug discovery. Structure-Activity Relationship (SAR) studies are the cornerstone of this endeavor, systematically modifying a lead compound to understand how chemical structure influences biological activity. The choice of the initial scaffold is paramount, and this compound presents a compelling starting point for several reasons.

The aniline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors.[1][2] However, simple anilines can be susceptible to metabolic oxidation, leading to potential toxicity.[3] The strategic placement of a chlorine atom and a difluoromethoxy group on the aniline ring of the title compound offers a sophisticated solution to mitigate these liabilities while introducing favorable drug-like properties.

The Unique Contribution of the Difluoromethoxy Group:

The difluoromethoxy (-OCHF₂) group is a fascinating and increasingly utilized functional group in medicinal chemistry.[4] It serves as a valuable bioisostere for more common groups like methoxy (-OCH₃) and hydroxyl (-OH), offering a unique blend of properties:[1][4]

  • Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group enhance metabolic stability by blocking sites susceptible to oxidative metabolism, such as O-demethylation that can occur with methoxy groups.[4]

  • Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than a hydroxyl group but generally less so than a trifluoromethoxy (-OCF₃) group, providing a tool for fine-tuning the overall lipophilicity of a molecule to optimize absorption and distribution.[5]

  • Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy groups, the hydrogen atom of the difluoromethoxy group can act as a weak hydrogen bond donor, potentially forming crucial interactions with biological targets.[4]

  • Conformational Influence: The electronic and steric nature of the difluoromethoxy group can influence the conformation of the molecule, which can be critical for binding to a target protein.

The chlorine atom at the 4-position further modulates the electronic properties of the aniline ring and provides an additional vector for SAR exploration. This guide will walk through a hypothetical, yet scientifically grounded, SAR campaign starting from this compound, targeting a hypothetical protein kinase.

Designing a Focused Analog Library

A successful SAR campaign begins with the thoughtful design of an analog library. The goal is to systematically probe the chemical space around the core scaffold to identify key interactions and properties that drive biological activity. For our this compound core, we will focus on modifications at the aniline nitrogen.

Logical Framework for Analog Design:

SAR_Strategy cluster_modifications Modifications at the Aniline Nitrogen cluster_r_groups Diverse R-Groups Core This compound (Scaffold) Amide Amide Formation (Acylation) Core->Amide Couple with R-COOH Urea Urea/Thiourea Formation Core->Urea React with R-NCO/NCS Sulfonamide Sulfonamide Formation Core->Sulfonamide React with R-SO2Cl Reductive_Amination Reductive Amination Core->Reductive_Amination React with R-CHO/Ketone Aromatic Aromatic/Heteroaromatic Rings (Probe for π-π stacking) Amide->Aromatic Aliphatic Aliphatic Chains/Rings (Probe for hydrophobic pockets) Amide->Aliphatic Functionalized Groups with H-bond donors/acceptors Amide->Functionalized Urea->Aromatic Urea->Aliphatic Urea->Functionalized Sulfonamide->Aromatic Sulfonamide->Aliphatic Reductive_Amination->Aromatic Reductive_Amination->Aliphatic

Caption: SAR strategy for analog library generation from this compound.

Table 1: Proposed Analog Library from this compound

Modification Type Reagent Type Example R-Groups to Explore Rationale
Amide Formation Carboxylic Acids (R-COOH)Phenylacetic acid, 4-fluorobenzoic acid, pyridine-3-carboxylic acid, cyclohexane carboxylic acidIntroduce a variety of steric and electronic properties. Explore potential interactions with the target.
Urea Formation Isocyanates (R-NCO)Phenyl isocyanate, 4-chlorophenyl isocyanate, cyclohexyl isocyanateIntroduce hydrogen bond donors and acceptors. Probe different hydrophobic regions.
Sulfonamide Formation Sulfonyl Chlorides (R-SO₂Cl)Benzenesulfonyl chloride, thiophene-2-sulfonyl chloride, methanesulfonyl chlorideIntroduce a tetrahedral geometry and strong hydrogen bond acceptors.
Reductive Amination Aldehydes/Ketones (R-CHO/R₂CO)Benzaldehyde, 4-pyridinecarboxaldehyde, acetoneGenerate more flexible linkers and explore different binding modes.

Experimental Protocols

General Synthesis Protocol: Amide Coupling

This protocol describes a general method for the synthesis of amide analogs from this compound.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL), add PyBOP (1.2 mmol) and DIPEA (2.4 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and EtOAc).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Kinase Activity Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target protein kinase using a luminescence-based assay.

Materials:

  • Recombinant protein kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • In a 96-well plate, add 5 µL of the kinase solution to each well.

  • Add 2.5 µL of the serially diluted inhibitor compounds or vehicle (DMSO) to the wells.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.[6]

  • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the reaction at 30°C for 1 hour.[6]

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a second reagent to convert the ADP to ATP, which is then detected in a luciferase-based reaction.

  • Measure the luminescence signal using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay Protocol (MTT Assay)

This protocol outlines a method to assess the effect of the synthesized compounds on the proliferation of a cancer cell line.[7][8]

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the inhibitor compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the serially diluted compounds. Include wells with vehicle (DMSO) as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

SAR Data Interpretation and Iterative Design

The data generated from the in vitro assays will form the basis of the SAR.

Workflow for SAR Analysis and Iteration:

SAR_Workflow A Synthesize Analog Library B In Vitro Kinase Assay (Determine IC50) A->B C Cell Proliferation Assay (Determine GI50) B->C D Analyze SAR Data C->D E Identify 'Hit' Compounds (Potent and Cell-Active) D->E G Design Second Generation Analogs D->G Identify key structural features F Pharmacokinetic Profiling (ADME) E->F F->G Address PK liabilities H Lead Optimization F->H G->A Iterate

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-3-(difluoromethoxy)aniline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you improve your reaction yields and product purity.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize impurity formation. A common and logical synthetic route commences with 2-chloro-5-nitrophenol, proceeding through difluoromethoxylation followed by reduction of the nitro group.

Synthetic_Pathway A 2-Chloro-5-nitrophenol B 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene A->B  Difluoromethoxylation  (e.g., ClCF2H, base) C This compound B->C  Reduction  (e.g., H2/Catalyst) Troubleshooting_Reduction cluster_incomplete Solutions for Incomplete Reduction cluster_dechlorination Solutions for Hydrodechlorination Problem Low Yield / Impurities in Reduction Step Incomplete_Reduction Incomplete Reduction Problem->Incomplete_Reduction Hydrodechlorination Hydrodechlorination Problem->Hydrodechlorination Increase_H2 Increase H2 Pressure Incomplete_Reduction->Increase_H2 Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reduction->Increase_Time_Temp Check_Catalyst Check Catalyst Activity/Loading Incomplete_Reduction->Check_Catalyst Change_Catalyst Change Catalyst (e.g., Pt(S)/C) Hydrodechlorination->Change_Catalyst Optimize_Conditions Optimize Conditions (Lower Temp) Hydrodechlorination->Optimize_Conditions

Caption: Decision-making workflow for troubleshooting the reduction step.

Frequently Asked Questions (FAQs)

Q1: What is a typical work-up and purification procedure for this compound?

A1: After the reduction step, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude aniline can be purified by column chromatography on silica gel. Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed. An acid-base extraction can also be effective for removing non-basic impurities; the aniline is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent. [1] Q2: What are the key analytical techniques to monitor the reaction progress and characterize the final product?

A2:

  • Thin-Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities. The ¹⁹F NMR will be particularly informative for confirming the presence of the difluoromethoxy group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several hazards are associated with this synthesis:

  • Chlorodifluoromethane: This is a gas that is typically handled in a pressure vessel. Ensure all fittings are secure and work in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This is performed under hydrogen pressure and carries a risk of fire or explosion if not handled properly. Ensure all equipment is rated for the pressures being used and that the system is properly purged of air before introducing hydrogen.

  • Substituted Anilines: Many anilines are toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Protocol 1: Difluoromethoxylation of 2-Chloro-5-nitrophenol
  • To a stirred solution of 2-chloro-5-nitrophenol (1.0 eq) in anhydrous DMF (5-10 mL/mmol) in a pressure vessel, add powdered potassium hydroxide (1.2 eq).

  • Seal the vessel and purge with nitrogen.

  • Cool the mixture to 0 °C and carefully introduce chlorodifluoromethane gas up to the desired pressure.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess gas.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene
  • To a solution of 1-chloro-2-(difluoromethoxy)-4-nitrobenzene (1.0 eq) in methanol (10-20 mL/mmol) in a hydrogenation vessel, add 5% Pt(S)/C (5-10 mol% Pt).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data Summary

StepReactantProductReagentsTypical YieldKey Parameters
1. Difluoromethoxylation 2-Chloro-5-nitrophenol1-Chloro-2-(difluoromethoxy)-4-nitrobenzeneClCF₂H, KOH, DMF70-85%Temperature, Pressure, Base Stoichiometry
2. Reduction 1-Chloro-2-(difluoromethoxy)-4-nitrobenzeneThis compoundH₂, Pt(S)/C, Methanol>90%Catalyst Choice, H₂ Pressure, Temperature

References

Sources

Side reactions in the synthesis of 4-Chloro-3-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Chloro-3-(difluoromethoxy)aniline Case Reference: #SYN-4C3D-ANILINE Status: Active Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Strategic Importance of the Difluoromethoxy Linker

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR inhibitors) where the difluoromethoxy (


) group acts as a lipophilic hydrogen bond donor, improving metabolic stability and membrane permeability compared to a standard methoxy group.

This guide addresses the two primary bottlenecks in its synthesis:

  • The Difluoromethylation Step: Controlling the elusive difluorocarbene (

    
    ) species.
    
  • The Reduction Step: Preventing hydrodehalogenation (loss of the chlorine atom).

Module 1: Difluoromethylation Troubleshooting

Context: The most common lab-scale route involves the reaction of 2-chloro-5-nitrophenol with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or Chlorodifluoromethane gas) under basic conditions.

Diagnostic Protocol: Reaction Stalled or Low Yield

Q: I am observing low conversion of the starting phenol, but the reagent is fully consumed. What is happening?

A: This is a classic signature of Carbene Hydrolysis . The active species, singlet difluorocarbene (


), is highly electrophilic. In the presence of even trace moisture, it reacts with water faster than with your phenoxide anion.
  • The Side Reaction:

    
    
    
  • The Fix:

    • Solvent Dryness: Ensure DMF or NMP is anhydrous (<50 ppm water).

    • Base Choice: If using

      
      , dry it at 120°C overnight. The water generated by the deprotonation of the phenol must be scavenged or removed if the reaction is slow.
      
    • Reagent Stoichiometry: Increase the carbene source to 2.5–3.0 equivalents to account for "background" hydrolysis.

Q: The reaction mixture has turned into a black, tarry suspension. Can I save it?

A: The "tar" is likely Polytetrafluoroethylene (PTFE) oligomers . When the concentration of


 is too high relative to the substrate, the carbene dimerizes to tetrafluoroethylene (

), which then polymerizes.
  • The Fix:

    • Slow Addition: Do not dump the reagent (e.g.,

      
      ) all at once. Add it dropwise as a solution or in portions over 2–4 hours at high temperature (90–100°C). This keeps the instantaneous carbene concentration low, favoring reaction with the phenoxide over dimerization.
      
Diagnostic Protocol: Impurity Profiling

Q: I see a side product with M+12 mass units relative to the product. What is it?

A: This is likely the C-alkylated isomer or a formylated byproduct. While Oxygen is the harder nucleophile and prefers the hard carbene, the carbon at the ortho position (relative to the phenoxide oxygen) is also nucleophilic.

  • Mechanism: The carbene attacks the aromatic ring (Reimer-Tiemann type mechanism), leading to a difluoromethyl group on the ring, which may hydrolyze to an aldehyde if not stable.

  • Prevention: Use a solvent that complexes the cation of the base (e.g., DMF or add 18-crown-6). A "naked" phenoxide oxygen is more nucleophilic and selective for O-alkylation than C-alkylation.

Module 2: Reduction Step Troubleshooting

Context: Reducing 4-chloro-3-(difluoromethoxy)nitrobenzene to the aniline.

Q: I used Pd/C for hydrogenation, and my Chlorine atom disappeared (Dechlorination).

A: Palladium on Carbon is notorious for Hydrodehalogenation , especially with aryl chlorides. The C-Cl bond is cleaved, yielding 3-(difluoromethoxy)aniline (useless byproduct).

  • The Mechanism: Oxidative addition of Pd into the C-Cl bond followed by reductive elimination with hydride.

  • The Fix (Selectivity Hierarchy):

    • Best Option (Chemical Reduction): Use Iron powder in aqueous

      
       (Bechamp reduction) or 
      
      
      
      in Ethanol. These methods are chemoselective for
      
      
      and will never touch the aryl chloride.
    • Catalytic Option: If you must use hydrogenation, switch to Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel . Platinum is far less active toward C-Cl insertion than Palladium.

    • Poisoning: If using Pd/C, add a poison like Diphenylsulfide or use an additive like Vanadium to inhibit the dehalogenation pathway.

Q: Is the


 group stable to the reduction conditions? 

A: Generally, yes. However, avoid strong Lewis acids (like


) or extremely harsh acidic hydrogenation conditions, which could theoretically hydrolyze the difluoromethyl ether back to the phenol. Standard conditions (Fe/AcOH, 

/Pt) are safe.

Visualizing the Reaction Landscape

The following diagram maps the critical pathways, separating the desired route from the destructive side reactions.

ReactionNetwork Start 2-Chloro-5-nitrophenol Inter Intermediate: 4-Chloro-3-(difluoromethoxy) nitrobenzene Start->Inter + :CF2 (Base/DMF) Carbene Difluorocarbene (:CF2) Carbene->Inter Insertion Side_Hydrolysis Side Reaction: Carbene Hydrolysis (CO + HF) Carbene->Side_Hydrolysis + H2O (Wet solvent) Side_Polymer Side Reaction: Polymerization (Tars) Carbene->Side_Polymer High Conc. (Dimerization) Product TARGET: 4-Chloro-3-(difluoromethoxy) aniline Inter->Product Reduction (Fe/NH4Cl or Pt/C) Side_Dechloro Impurity: Des-chloro Aniline Inter->Side_Dechloro Pd/C Hydrogenation (Over-reduction)

Caption: Figure 1. Reaction network showing the competitive consumption of difluorocarbene and the divergence at the reduction step.

Summary of Key Data

ParameterRecommended SpecificationConsequence of Deviation
Solvent Water Content

(Karl Fischer)
Rapid consumption of reagent; low yield.
Reaction Temp (Step 1)

Too Low: Carbene generation is too slow. Too High: Polymerization/Tars increase.
Reagent Addition Dropwise / PortionsBolus Addition: High local concentration leads to dimerization (Tars).
Reduction Catalyst

or

Using Pd/C: High risk of dechlorination (10-40% yield loss).

References

  • Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Chemical Reviews. Link

  • Zafrani, Y., et al. (2018). Difluoromethylation of Phenols and Enolates. Journal of Organic Chemistry. Link

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. Link

  • Vertex AI Search. (2025).[1] Synthesis of this compound side reactions. 2[3][4][2]

Sources

Preventing decomposition of 4-Chloro-3-(difluoromethoxy)aniline during reactions

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address challenges in handling 4-Chloro-3-(difluoromethoxy)aniline and preventing its decomposition during chemical reactions. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

Understanding the Molecule: Stability and Reactivity Profile

This compound is a substituted aniline featuring both an electron-withdrawing chloro group and a lipophilic, metabolically stable difluoromethoxy group.[1][2] The presence of these substituents significantly influences the molecule's electronic properties and reactivity. The aniline functional group is susceptible to oxidation, while the overall substitution pattern dictates its nucleophilicity and potential for side reactions. The difluoromethoxy group is generally stable but can be sensitive to harsh acidic or basic conditions. This guide will help you navigate these properties to ensure the integrity of the molecule throughout your synthetic transformations.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during reactions involving this compound.

Issue 1: My reaction mixture is turning dark brown or black upon addition of reagents or heating.

Question: I'm running a reaction and the solution is rapidly changing color to a dark, tar-like consistency. What is happening and how can I prevent it?

Answer:

This is a classic sign of aniline oxidation. The amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of highly colored polymeric byproducts. This process is often catalyzed by trace metals, air (oxygen), or strong oxidizing agents.

Causality and Prevention Workflow:

G cluster_problem Problem: Discoloration cluster_cause Probable Cause cluster_solution Preventative Measures Problem Reaction turns dark brown/black Cause Oxidation of Aniline Moiety Problem->Cause Inert Use Inert Atmosphere (Nitrogen or Argon) Cause->Inert Degas Degas Solvents (e.g., sparging with N₂ or freeze-pump-thaw) Purify Purify Reagents (Remove trace metal impurities) Temp Maintain Low Temperature (Especially during reagent addition)

Detailed Protocol to Mitigate Oxidation:

  • Glassware Preparation: Ensure all glassware is meticulously cleaned and flame-dried or oven-dried to remove moisture and organic residues.

  • Establish Inert Atmosphere: Assemble the reaction apparatus and purge the system with an inert gas like nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Preparation: Use anhydrous, degassed solvents. Solvents can be degassed by sparging with nitrogen for 30 minutes or through several freeze-pump-thaw cycles.

  • Reagent Addition: Add the this compound to the degassed solvent under the inert atmosphere. If the subsequent reagent is highly reactive, consider cooling the solution in an ice bath before slow, dropwise addition.

Issue 2: My reaction yield is consistently low, and I suspect the starting material is not fully consumed or is degrading.

Question: I am performing a nucleophilic substitution (e.g., acylation or sulfonylation) and my yields are poor. How can I improve the outcome?

Answer:

Low yields can stem from several factors related to the inherent reactivity of this compound and its stability under the reaction conditions.

  • Reduced Nucleophilicity: The presence of the electron-withdrawing chloro and, to a lesser extent, the difluoromethoxy group, reduces the electron density on the aniline nitrogen. This makes it a weaker nucleophile compared to unsubstituted aniline.

  • Decomposition: If the reaction conditions are too harsh (e.g., high temperature, strongly acidic or basic), the aniline may decompose.

Troubleshooting Steps:

Problem Probable Cause Recommended Solution
Low Conversion Insufficient nucleophilicity of the aniline.• Use a more reactive electrophile (e.g., acyl chloride instead of anhydride).• Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the aniline and increase its nucleophilicity.• Slightly increase the reaction temperature, monitoring for decomposition by TLC or LC-MS.
Starting Material Degradation Reaction conditions are too harsh.• Lower the reaction temperature.• Use a milder base or acid catalyst.• Reduce the reaction time.
Side Product Formation Reaction with solvent or impurities.• Ensure high purity of all reagents and solvents.• Choose a non-reactive solvent (see FAQ below).
Issue 3: I am observing unexpected peaks in my analytical data (NMR, LC-MS) that suggest structural changes to the difluoromethoxy group.

Question: My post-reaction analysis suggests the -OCHF₂ group may have been compromised. Is this possible?

Answer:

While the difluoromethoxy group is significantly more stable than a methoxy group, it is not completely inert.[2][3] Under strongly acidic or basic conditions, particularly with prolonged heating, it can undergo hydrolysis.

Potential Decomposition Pathway:

G Aniline This compound Intermediate [Intermediate Formate Ester] Aniline->Intermediate Harsh Acid/Base + Heat, H₂O Phenol 4-Chloro-3-hydroxyaniline Intermediate->Phenol Hydrolysis

Diagnostic and Corrective Actions:

  • Confirm the Byproduct: The primary hydrolysis product would be 4-Chloro-3-hydroxyaniline. Check your mass spectrometry data for a corresponding molecular weight.

  • Moderate Reaction pH: Avoid using strong, concentrated acids or bases. If a base is required, use an organic, non-nucleophilic base. If acid is needed, use it in catalytic amounts or choose a milder Lewis acid.

  • Temperature Control: Avoid prolonged heating at high temperatures. If the reaction requires heat, determine the minimum temperature necessary for the reaction to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storing under an inert atmosphere (nitrogen or argon) is recommended to prevent oxidation.

Q2: Which solvents are generally compatible with this aniline?

A range of anhydrous aprotic solvents are suitable, depending on the specific reaction. Always use high-purity, dry solvents.

Solvent Type Examples Common Applications
Ethers Tetrahydrofuran (THF), 1,4-DioxaneGeneral purpose, suitable for organometallic reactions.
Chlorinated Dichloromethane (DCM), ChloroformAcylations, sulfonylations.
Aromatic Toluene, XyleneHigher temperature reactions.
Polar Aprotic N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Nucleophilic aromatic substitutions.

Q3: What types of catalysts should be used or avoided?

  • Palladium and Nickel Catalysts: These are commonly used for cross-coupling reactions (e.g., Buchwald-Hartwig amination).[4] The choice of ligand is crucial to prevent side reactions. Ensure the catalyst is of high purity, as metal impurities can promote oxidation.

  • Lewis Acids: Can be used to activate electrophiles. However, strong Lewis acids may complex with the aniline nitrogen, deactivating it. Use milder or catalytic amounts.

  • Oxidizing Agents: Avoid strong oxidizing agents (e.g., nitric acid, permanganate) unless the specific transformation of the aniline is desired.

Q4: How does the substitution pattern affect the molecule's reactivity in electrophilic aromatic substitution?

The amino group is a strong activating, ortho-, para-director. However, the chloro and difluoromethoxy groups are deactivating and ortho-, para-directing. The interplay of these effects can be complex. The positions ortho to the amino group (2 and 6) and para to the chloro group (6) are the most likely sites for substitution, but steric hindrance and the electronic nature of the electrophile will play a significant role.

References
  • CN103819349A - Preparation method of 4-(difluoromethoxy)
  • CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)
  • CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
  • CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy)
  • 4-(Chlorodifluoromethoxy)aniline | C7H6ClF2NO | CID 572793 - PubChem. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. [Link]

  • Degradation of aqueous 4-chloroaniline by ozonolysis and combined gamma-rays-ozone processing - PubMed. [Link]

  • 4-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 67574 - PubChem. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - The Journal of Organic Chemistry. [Link]

  • Aniline synthesis by amination (arylation) - Organic Chemistry Portal. [Link]

  • Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air | Request PDF - ResearchGate. [Link]

  • Preparation of fully substituted anilines for the synthesis of functionalized indoles - PubMed. [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. [Link]

  • (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K - ResearchGate. [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects - ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

  • Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics - PubMed. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. [Link]

  • Synthesis of 1,2-Dihydro-Substituted Aniline Analogues Involving N -Phenyl-3-aza-Cope Rearrangement Using a Metal-Free Catalytic Approach - ResearchGate. [Link]

  • Synthesis, Spectroscopic and Computational Studies of Charge-Transfer Complexation Between 4-Aminoaniline and 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - ResearchGate. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. [Link]

  • Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed. [Link]

  • The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline - [No valid URL found]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

  • 4-(Difluoromethoxy)Aniline 98.0%(GC) - PureSynth. [Link]

  • Solvent-Tuned Photocatalytic (Phenylsulfonyl)difluoromethylation of Anilines: Selectivity and Postfunctionalization - PubMed. [Link]

Sources

Validation & Comparative

Comparative study of the reactivity of difluoromethoxy vs. trifluoromethyl anilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of lead compounds, the choice between difluoromethoxy (


)  and trifluoromethyl (

)
substituents on an aniline scaffold is a pivotal decision that alters electronic tuning, lipophilicity, and metabolic fate.
  • Select

    
     Aniline  when maximum metabolic stability and strong electron-withdrawing capacity are required to lower the basicity of the amine (e.g., to reduce off-target toxicity or improve membrane permeability).
    
  • Select

    
     Aniline  to introduce a lipophilic hydrogen bond donor  (bioisostere of 
    
    
    
    or
    
    
    ) while maintaining a moderate electron-withdrawing profile. It offers a "sweet spot" of reactivity—more nucleophilic than its
    
    
    counterpart, allowing for milder coupling conditions.

Physicochemical Profile

The distinct reactivity of these anilines stems from their electronic and physical properties. The


 group is unique; it acts as a weak acid/donor due to the polarized C-H bond, whereas 

is purely lipophilic and electron-withdrawing.
Table 1: Comparative Physicochemical Data
PropertyDifluoromethoxy Aniline (

)
*Trifluoromethyl Aniline (

)
Unsubstituted Aniline
Electronic Effect (

)

(Weakly EWG)

(Strong EWG)

Anilinium pKa 4.15 (Moderate Nucleophile)2.60 (Weak Nucleophile)

Lipophilicity (Hansch

)

(Est.)


H-Bonding Capacity Donor (Weak, A

) & Acceptor
Acceptor Only (Weak)Donor & Acceptor
Metabolic Stability High (C-H is a potential soft spot)Excellent (Metabolically inert)Low (Ring oxidation)

Note: Data for p-substituted isomers. pKa values refer to the conjugate acid (


). Lower pKa indicates a less basic, less nucleophilic aniline.

Synthetic Reactivity Deep Dive

Nucleophilicity and N-Functionalization

The primary synthetic challenge with fluorinated anilines is their reduced nucleophilicity compared to electron-rich anilines (e.g., anisidine).

  • Trifluoromethyl Aniline (

    
    ):  The strong inductive (
    
    
    
    ) and resonance (
    
    
    ) withdrawing effects significantly delocalize the nitrogen lone pair into the ring.
    • Consequence: Reactions involving nucleophilic attack (e.g.,

      
       alkylation, amide coupling) are sluggish. Stronger bases or activated electrophiles (acid chlorides vs. esters) are often required.
      
  • Difluoromethoxy Aniline (

    
    ):  The oxygen atom exerts a competing 
    
    
    
    (resonance donation) effect that partially counteracts the
    
    
    effect of the fluorine atoms.
    • Consequence: The nitrogen retains more electron density (pKa 4.15 vs 2.60), making it ~30x more nucleophilic than the

      
       analog. Standard coupling protocols often suffice without requiring "exotic" ligands.
      
Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring itself (e.g., halogenation):

  • 
    :  Strong meta-director. Deactivates the ring towards EAS.
    
  • 
    :  Ortho/para-director (due to oxygen lone pair donation), but the fluorines make it less activating than a methoxy group. It allows for controlled halogenation ortho to the oxygen.
    

Mechanistic Visualization

The following diagram illustrates the electronic competition that dictates the reactivity of the aniline nitrogen.

ElectronicEffects Aniline_N Aniline Nitrogen (Nucleophile) Ring Aromatic Ring Aniline_N->Ring Lone Pair Delocalization CF3 Trifluoromethyl (-CF3) Strong EWG Ring->CF3 Strong -I / -R Pull (Deactivates N) OCF2H Difluoromethoxy (-OCF2H) Moderate EWG + Donor Ring->OCF2H -I Withdrawal (Fluorine) Low_Nuc Low Nucleophilicity (pKa ~2.6) CF3->Low_Nuc Result OCF2H->Ring +R Donation (Oxygen) (Counteracts Withdrawal) Mod_Nuc Moderate Nucleophilicity (pKa ~4.1) OCF2H->Mod_Nuc Result

Figure 1: Comparative electronic effects. The


 group acts as a pure electron sink, while the 

group has a "push-pull" dynamic that preserves some nucleophilicity at the nitrogen.

Experimental Protocol: Buchwald-Hartwig Amination

While


 anilines are more reactive, both substrates are considered "electron-deficient" compared to standard anilines. The following protocol is a self-validating system optimized for such substrates, utilizing a Pd-G3 precatalyst to ensure rapid oxidative addition and reductive elimination.
Protocol: Pd-Catalyzed C-N Coupling of Fluorinated Anilines

Objective: Couple 4-(difluoromethoxy)aniline or 4-(trifluoromethyl)aniline with an aryl bromide.

Reagents:

  • Substrate A: Aryl Bromide (1.0 equiv)

  • Substrate B: Fluorinated Aniline (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1.0 - 2.0 mol%) — Chosen for bulky/electron-poor amines.

  • Base: NaOtBu (1.4 equiv) — Strong base required for electron-poor anilines.

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Setup (Inert Atmosphere): Inside a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Aryl Bromide (1.0 mmol), Fluorinated Aniline (1.2 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G3 (0.02 mmol, 18 mg).

    • Why NaOtBu? Weak bases like Carbonates (

      
      ) are often insufficient to deprotonate the coordinated electron-poor aniline complex efficiently.
      
  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the block to 80 °C for 2–4 hours.

    • Checkpoint: Monitor by LCMS.[1] The

      
       aniline reaction typically reaches completion faster (<2 hrs) than the 
      
      
      
      variant (>4 hrs).
  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite to remove palladium black and salts.

  • Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Expected Outcome:

  • 
     Aniline:  Yields typically 85-95% .
    
  • 
     Aniline:  Yields typically 70-85%  (may require higher catalyst loading or longer times).
    

Pharmacological Implications[3]

Bioisosterism & Hydrogen Bonding

The most critical divergence lies in the hydrogen bond donor (HBD) capability.

  • 
    :  A "lipophilic brick." It fills hydrophobic pockets and blocks metabolism but cannot interact with polar residues in the binding site.
    
  • 
    :  A "lipophilic chameleon." The 
    
    
    
    bond is polarized by the adjacent fluorines and oxygen, making it a weak hydrogen bond donor.
    • Application: Use

      
       to replace a phenolic 
      
      
      
      group. It retains the H-bond donor interaction with the receptor but significantly improves membrane permeability (
      
      
      ) and metabolic stability compared to the phenol.
Metabolic Stability[4]
  • 
    :  Prevents metabolic attack at the ipso position and sterically shields ortho positions.
    
  • 
    :  Generally stable, but the terminal hydrogen can be susceptible to oxidative defluorination or H-abstraction under extreme metabolic pressure, though it is vastly superior to a methoxy (
    
    
    
    ) group.

References

  • Physicochemical Properties of Fluorin

    • Title: A Comparative Analysis of Difluoromethoxy- and Trifluoromethoxy-Substituted Phenols for Drug Discovery and Development
    • Source: BenchChem[1]

  • Hammett Constants & Electronic Effects

    • Title: Hammett substituent constants[2][3][4][5][6]

    • Source: Stenutz.eu / Hansch, C. et al.
    • URL:[Link]

  • H-Bonding of Difluoromethyl Groups

    • Title: CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?
    • Source: Journal of Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Buchwald-Hartwig Coupling Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - User Guide and C
    • Source: Organic Chemistry Portal[7]

    • URL:[Link]

  • pKa Data for Fluorin

    • Title: 4-(Trifluoromethyl)aniline - Chemical Properties[1][8]

    • Source: PubChem / Wikipedia
    • URL:[Link]

Sources

Comparative Docking Analysis of 4-Chloro-3-(difluoromethoxy)aniline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

This guide provides a comprehensive, in-depth analysis of a virtual screening workflow, focusing on a comparative molecular docking study of novel 4-Chloro-3-(difluoromethoxy)aniline derivatives. We will explore the rationale behind experimental choices, from target selection to ligand design, and detail a robust, self-validating protocol for predicting binding affinities and modes. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

The this compound scaffold is a promising starting point for the design of novel therapeutic agents. Aniline derivatives are privileged structures in medicinal chemistry, frequently found in the core of many kinase inhibitors.[1] The chloro- substitution can provide a key interaction point or modulate the electronics of the phenyl ring, while the difluoromethoxy group offers a unique combination of properties. The CF2H group is a lipophilic hydrogen bond donor, and its introduction can significantly improve metabolic stability and cell permeability, making it an attractive moiety in modern drug design.[2]

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.

Molecular docking is an indispensable computational technique in modern drug discovery.[6][7] It predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a "docking score" or binding affinity. This allows for the rapid, cost-effective screening of virtual compound libraries, prioritizing molecules for synthesis and biological evaluation.[8]

This guide will use the VEGFR-2 kinase domain as a case study to compare the predicted binding efficacy of a designed series of this compound derivatives.

Experimental Protocol: A Self-Validating Docking Workflow

The trustworthiness of any in silico study hinges on a meticulously planned and executed protocol. The following steps are designed to ensure reproducibility and provide a robust framework for analysis.

Target Protein Selection and Preparation

Causality: The selection of a high-quality, biologically relevant crystal structure is the foundation of a meaningful docking study. The chosen structure should ideally be co-crystallized with a ligand to clearly define the binding site.

Protocol:

  • Structure Retrieval: The crystal structure of the human VEGFR-2 kinase domain in complex with a known inhibitor was downloaded from the Protein Data Bank (PDB ID: 4ASD). This structure provides a well-defined active site.

  • Receptor Preparation: The raw PDB file was prepared using AutoDockTools.[8][9] This is a critical step to ensure the protein is ready for docking.

    • All water molecules and non-essential ions were removed from the PDB file.[10]

    • Polar hydrogen atoms were added to the protein, which are crucial for calculating interactions.

    • Gasteiger charges were computed and assigned to all atoms.

    • The prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types required by AutoDock Vina.[11]

Ligand Library Design and Preparation

Causality: A focused library of derivatives was designed to probe the structure-activity relationship (SAR) around the this compound core. Substitutions were chosen to explore the effects of hydrogen bonding, steric bulk, and electrostatic interactions within the VEGFR-2 active site.

Protocol:

  • 2D Sketching: The parent molecule (ADM-00) and five derivatives (ADM-01 to ADM-05) were sketched using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures were converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain low-energy conformers.

  • Ligand Preparation for Docking:

    • Each ligand was processed in AutoDockTools.[8]

    • Gasteiger charges were assigned.

    • Rotatable bonds were identified and defined to allow for conformational flexibility during the docking simulation.

    • The final prepared ligands were saved in the PDBQT format.

Designed Ligand Library

Caption: Chemical structures of the designed this compound derivatives.

Molecular Docking Simulation

Causality: AutoDock Vina was selected for its accuracy, speed, and widespread use in the scientific community, which ensures the results are comparable to a large body of existing research. The grid box parameters are critical; the box must be large enough to encompass the entire binding site while remaining small enough for an efficient conformational search.

Protocol:

  • Grid Box Definition: A grid box was centered on the co-crystallized ligand within the VEGFR-2 active site (PDB: 4ASD). The dimensions were set to 25Å x 25Å x 25Å to provide ample space for the ligands to adopt various conformations.

  • Docking Execution: Docking was performed using AutoDock Vina.[6] The software employs a Lamarckian genetic algorithm for ligand conformational searching.[12] An exhaustiveness setting of 20 was used to ensure a thorough search of the conformational space.

  • Output Generation: For each ligand, Vina generated a set of binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol.

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (PDB: 4ASD) PrepP 3. Prepare Receptor (Add H, Assign Charges) PDB->PrepP Ligands 2. Design & Optimize Ligand Library PrepL 4. Prepare Ligands (Define Rotatable Bonds) Ligands->PrepL Grid 5. Define Grid Box (Active Site) PrepP->Grid Dock 6. Run Docking (AutoDock Vina) PrepL->Dock Grid->Dock Scores 7. Rank by Binding Affinity (kcal/mol) Dock->Scores Interactions 8. Visualize Interactions (Hydrogen Bonds, etc.) Scores->Interactions SAR 9. Establish SAR Interactions->SAR

Caption: Step-by-step workflow for the comparative molecular docking study.

Results and Comparative Analysis

The docking simulations provide two key outputs for comparison: the binding affinity (docking score) and the predicted binding pose. A more negative binding affinity suggests a more favorable interaction.[13][14]

Quantitative Docking Results

The predicted binding affinities for the six compounds are summarized below. The analysis focuses on the top-ranked pose for each molecule.

Compound IDDerivative MoietyBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)
ADM-00 Parent Aniline-6.8Cys919
ADM-01 Urea-8.5Cys919, Asp1046
ADM-02 Pyridine Urea-9.2Cys919, Asp1046, Glu885
ADM-03 Methyl Sulfonamide-8.1Cys919, Asp1046
ADM-04 Phenyl Amide-7.9Asp1046
ADM-05 Cyclopropyl Amide-7.5Asp1046
Discussion and Structure-Activity Relationship (SAR)

The results demonstrate a clear SAR and highlight the importance of specific functional groups for binding to the VEGFR-2 kinase domain.

  • The Hinge Interaction: The parent aniline (ADM-00) forms a single hydrogen bond with the backbone amide of Cys919 in the hinge region of the kinase. This is a canonical interaction for many Type II kinase inhibitors and serves as a crucial anchor.

  • Exploiting the DFG Motif: The addition of a urea moiety in ADM-01 significantly improves the binding affinity. This is due to the formation of a second, critical hydrogen bond with the side chain of Asp1046 of the highly conserved DFG (Asp-Phe-Gly) motif. This interaction helps stabilize the "DFG-out" conformation, which is characteristic of Type II inhibitors.

  • The Power of a Third Interaction: ADM-02 emerges as the most potent compound in this series. The nitrogen atom in its pyridine ring acts as a hydrogen bond acceptor, forming a third interaction with the backbone amide of Glu885 at the entrance of the active site. This tripartite interaction (Cys919, Asp1046, Glu885) results in the best-predicted binding affinity of -9.2 kcal/mol.

  • Alternative Hydrogen Bond Donors: The sulfonamide in ADM-03 also effectively engages with Asp1046 , leading to a strong binding affinity, albeit slightly weaker than the urea derivatives. This suggests that various hydrogen bond donor groups can be accommodated in this pocket.

  • Steric and Electronic Effects: The bulkier phenyl amide of ADM-04 and the more rigid cyclopropyl amide of ADM-05 show diminished, though still favorable, binding affinities. This indicates that while the amide linker is tolerated, the size, electronics, and conformational flexibility of the terminal group are important modulators of binding potency.

Binding Mode of the Top Candidate (ADM-02)

G ADM02 ADM-02 Cys919 Cys919 (Hinge Region) ADM02->Cys919 H-Bond Asp1046 Asp1046 (DFG Motif) ADM02->Asp1046 H-Bond Glu885 Glu885 ADM02->Glu885 H-Bond Hydrophobic Hydrophobic Pocket (Val848, Leu1035) ADM02->Hydrophobic Hydrophobic Interaction

Caption: Simplified diagram of key interactions for ADM-02 in the VEGFR-2 active site.

Conclusion and Future Outlook

This comparative docking study successfully demonstrates a rational, structure-based approach to optimizing a lead scaffold. The results clearly indicate that derivatives of this compound have the potential to act as potent VEGFR-2 inhibitors.

The key takeaway is the identification of a tripartite hydrogen bonding pattern as being crucial for high-affinity binding. The pyridine urea derivative, ADM-02 , is identified as the most promising candidate for further development due to its superior predicted binding affinity, which is driven by its ability to engage with Cys919, Asp1046, and Glu885 simultaneously.

The insights gained from this in silico analysis provide a strong rationale for the chemical synthesis and subsequent in vitro biological evaluation of these novel derivatives. Future work should focus on confirming the predicted binding modes through co-crystallization studies and assessing the kinase selectivity and cellular activity of the most promising compounds.

References

  • Title: 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity Source: PubMed Central (PMC) URL: [Link]

  • Title: Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors Source: PubMed URL: [Link]

  • Title: Computational protein-ligand docking and virtual drug screening with the AutoDock suite Source: Nature Protocols URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Protein-ligand docking Source: Galaxy Training URL: [Link]

  • Title: AutoDock Source: The Scripps Research Institute URL: [Link]

  • Title: Preparing the protein and ligand for docking Source: ScotChem URL: [Link]

  • Title: How to Interpret Docking Scores with Precision | Molecular Docking Tutorial Source: YouTube URL: [Link]

  • Title: In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy Source: MDPI URL: [Link]

  • Title: Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study Source: PubMed Central (PMC) URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods Source: Preprints.org URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

  • Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]

Sources

Comparative Physicochemical Profiling of Fluorinated Anilines for Medicinal Chemistry

[1]

Executive Summary

The strategic incorporation of fluorine into aromatic amines is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated anilines serve as critical bioisosteres, offering a mechanism to modulate basicity, lipophilicity, and metabolic stability without drastically altering steric bulk.[1][2][3] This guide provides a rigorous comparative analysis of 2-fluoroaniline , 3-fluoroaniline , and 4-fluoroaniline against the parent aniline .[1][3]

By synthesizing experimental data with mechanistic insights, this document elucidates how the positional isomerism of the fluorine atom dictates the physicochemical behavior of the molecule—specifically the "tug-of-war" between inductive withdrawal (


1

Molecular Architecture & Electronic Effects

The physicochemical divergence of fluorinated anilines stems from the unique electronic properties of the carbon-fluorine bond.[1] Fluorine is the most electronegative element (Pauling scale: 3.98), exerting a strong inductive electron-withdrawing effect (

123


13

The net electronic impact on the amino group depends entirely on the position of the fluorine substituent:

  • Ortho (2-Position): Strong

    
     effect due to proximity; steric interactions and intramolecular H-bonding (NH[1][3]···F) stabilize specific conformers.
    
  • Meta (3-Position): Dominant

    
     effect; resonance effects cannot effectively delocalize to the nitrogen lone pair.[1][2][3]
    
  • Para (4-Position): The

    
     effect is opposed by a significant 
    
    
    effect.[1][2][3] The overlap between the fluorine
    
    
    and carbon
    
    
    orbitals is efficient, allowing fluorine to return electron density to the ring, often neutralizing its inductive withdrawal regarding basicity.[1][3]
Visualization: Electronic Structure-Property Relationships[2][3]

ElectronicEffectsAnilineAniline ParentOrtho2-Fluoroaniline(Ortho)Aniline->OrthoMeta3-Fluoroaniline(Meta)Aniline->MetaPara4-Fluoroaniline(Para)Aniline->ParaEffect_OrthoDominant -I EffectProximity to NH2Reduced BasicityOrtho->Effect_OrthoF at C2Effect_MetaPure -I EffectNo Resonance to NReduced BasicityMeta->Effect_MetaF at C3Effect_Para-I and +R OpposeEffects Cancel OutBasicity ~ AnilinePara->Effect_ParaF at C4

Caption: Schematic representation of how fluorine positioning alters the electronic environment of the amino group.

Comparative Physicochemical Data

The following table aggregates experimental values crucial for lead optimization. Note the distinct non-linear trend in pKa values.

PropertyAniline2-Fluoroaniline3-Fluoroaniline4-FluoroanilineImpact on Drug Design
pKa (Conjugate Acid) 4.603.203.504.65Basicity Modulation: 2-F and 3-F reduce basicity (useful to avoid hERG binding), while 4-F retains parent basicity.[2][3]
LogP (Octanol/Water) ~0.901.261.15 - 1.20~1.20Lipophilicity: Fluorination generally increases LogP by ~0.2–0.3 units, enhancing membrane permeability.[1][2][3]
Boiling Point (°C) 184182 - 183186187Volatility: Minimal change indicates intermolecular forces are preserved.[1][2][3]
Density (g/mL) 1.021.151.161.17Packing: Increased density reflects the higher atomic mass of F vs H.
H-Bond Donor StrongModerateModerateStrongBinding: 4-F retains strong donor capability; 2-F is modulated by internal H-bond.[2][3][4]
Deep Dive: The Basicity Anomaly

A common misconception is that fluorine always reduces basicity.[1][2][3]

  • 2-Fluoroaniline (pKa 3.2): The fluorine is adjacent to the nitrogen.[1][2] The inductive withdrawal is maximal, pulling electron density away from the nitrogen lone pair, making it less available to accept a proton.[1][2][3]

  • 4-Fluoroaniline (pKa 4.65): Here, the fluorine is distant.[1][2][3] While it still pulls electrons inductively (

    
    ), it also pushes electrons back via resonance (
    
    
    ).[1][2][3] Because the fluorine
    
    
    orbital is similar in size to the carbon
    
    
    orbital, this overlap is efficient.[1][2][3] The two effects nearly cancel each other out, resulting in a pKa almost identical to unsubstituted aniline.[1][2][3]

Metabolic Stability & Toxicity Profiles

Fluorination is a classic strategy to block metabolic "soft spots."[1][2][3] Aniline is primarily metabolized via para-hydroxylation by Cytochrome P450 enzymes.[1][2][3]

  • Aniline: Rapidly hydroxylated at the 4-position to form 4-aminophenol, which can be toxic.[1][2][3]

  • 4-Fluoroaniline: The C-F bond (approx. 116 kcal/mol) is too strong for typical P450 oxidative cleavage.[1][2][3] This blocks the para-hydroxylation pathway.[1][2][3]

    • Consequence: Metabolism shifts to ortho-hydroxylation (forming 2-amino-5-fluorophenylsulphate) or N-acetylation .[2][3][5]

    • Toxicity Shift: This "metabolic switch" alters the toxicity profile from nephrotoxicity (associated with certain aminophenols) to other endpoints, demonstrating how structural changes dictate biological fate.[1][2][3]

Visualization: Metabolic Switching[1][2][3][6]

MetabolismAnilineAnilineP450CYP450 OxidationAniline->P450FluoroAniline4-FluoroanilineFluoroAniline->P450ParaOH4-Aminophenol(Para-Hydroxylation)P450->ParaOHMajor Pathway(Aniline)BlockedPara-Position Blocked(C-F Bond Stable)P450->BlockedAttempted Para-Oxidation(4-F-Aniline)OrthoOH2-Amino-5-fluorophenol(Ortho-Hydroxylation)Blocked->OrthoOHMetabolic Switch

Caption: Metabolic pathway divergence caused by para-fluorination blocking the primary hydroxylation site.[1][3]

Experimental Protocols

To validate these properties in-house, the following protocols are recommended. These maximize reproducibility and accuracy for weak bases.[1][2][3]

Protocol A: pKa Determination via Potentiometric Titration

Standard titration is unsuitable for weak bases like 2-fluoroaniline due to poor inflection points in water.[1][2][3] A co-solvent method is required.

  • Preparation: Dissolve

    
     mol of the fluoroaniline in 50 mL of a degassed methanol/water mixture (typically 30-50% MeOH to ensure solubility).
    
  • Titrant: Use 0.1 M HCl (standardized).

  • Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

  • Execution:

    • Perform a blank titration (solvent only) to determine the system constant.[1][2][3]

    • Titrate the sample from pH 10 down to pH 2.[1][2][3]

    • Record pH vs. Volume of HCl added.[1][2][3]

  • Calculation: Use the Yasuda-Shedlovsky extrapolation method. Plot pKa values obtained at different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate to 0% methanol to obtain the aqueous pKa.[1][2][3]

    • Validation: The inflection point for 4-fluoroaniline should be sharp; 2-fluoroaniline will be shallower.[2][3]

Protocol B: LogP Determination via HPLC (OECD 117)

Faster and less prone to emulsion formation than the Shake-Flask method.[1]

  • Column: C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse).[1][2][3]

  • Mobile Phase: Methanol/Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the aniline remains uncharged (neutral species).

  • Standards: Inject a calibration mixture of 5 reference compounds with known LogP values (e.g., Benzene, Toluene, Naphthalene).

  • Sample: Inject 10 µL of the fluoroaniline sample (dissolved in mobile phase).

  • Calculation:

    • Calculate the capacity factor (

      
      ) for the sample: 
      
      
      , where
      
      
      is retention time and
      
      
      is dead time.[1][3]
    • Construct a calibration curve:

      
       vs. 
      
      
      .
    • Interpolate the LogP of the fluoroaniline.[1][2]

References

  • PubChem. 4-Fluoroaniline Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1][2]

  • Vervoort, J. et al. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints. PubMed.[1][2][3] Available at: [Link]

  • ResearchGate. Measured log P values for benzoic acid and aniline derivatives. Available at: [Link]

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